Cas no 94-44-0 (Benzyl nicotinate)

Benzyl nicotinate structure
Benzyl nicotinate structure
Nombre del producto:Benzyl nicotinate
Número CAS:94-44-0
MF:C13H11NO2
Megavatios:213.231943368912
MDL:MFCD00023584
CID:34746
PubChem ID:87573476

Benzyl nicotinate Propiedades químicas y físicas

Nombre e identificación

    • Benzyl nicotinate
    • Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester
    • Nicotinic acid benzyl ester
    • benzyl pyridine-3-carboxylate
    • : Benzyl nicotinate
    • Rubriment
    • Pykaryl
    • Pycaril
    • Niacin benzyl ester
    • 3-Pyridinecarboxylic acid, phenylmethyl ester
    • Benzylis nicotinas
    • Nicotinsaeurebenzylester
    • NICOTINIC ACID, BENZYL ESTER
    • Pyridin-3-carbonsaeurebenzylester
    • Phenylmethyl 3-pyridinecarboxylate
    • Estru benzylowego kwasu nikotynowego
    • Benzyl nicotinate [JAN]
    • S497LCF9C9
    • Estru benzylowego kwasu nikotynowego [Polish]
    • KVYGGMB
    • Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)
    • Pyridine-3-carboxylic acid benzyl ester
    • MDL: MFCD00023584
    • Renchi: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
    • Clave inchi: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1
    • Brn: 0159169

Atributos calculados

  • Calidad precisa: 213.07900
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 4
  • Complejidad: 224
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 39.2
  • Xlogp3: 2.4

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1,1165 g/cm3
  • Punto de fusión: 24 °C (lit.)
  • Punto de ebullición: 177 °C/8 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: n20/D 1.570
  • PSA: 39.19000
  • Logp: 2.43860
  • Merck: 6526
  • FEMA: 2420
  • Disolución: Not determined

Benzyl nicotinate Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315;H319
  • Declaración de advertencia: P305;P351;P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:2
  • Código de categoría de peligro: 36/38
  • Instrucciones de Seguridad: S26
  • Código F de la marca fuka:8
  • Rtecs:QT0850000
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Términos de riesgo:R36/38

Benzyl nicotinate Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzyl nicotinate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB113946-50 g
Benzyl nicotinate, 99%; .
94-44-0 99%
50g
€55.00 2022-06-03
TRC
B285465-25g
Benzyl Nicotinate
94-44-0
25g
$ 70.00 2022-06-07
TRC
B285465-100g
Benzyl Nicotinate
94-44-0
100g
$ 224.00 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1370-1ML
94-44-0
1ML
¥1199.91 2023-01-14
TRC
B285465-250g
Benzyl Nicotinate
94-44-0
250g
$ 488.00 2023-04-18
Apollo Scientific
OR51903-250g
Benzyl nicotinate
94-44-0 95%
250g
£80.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89830-25g
Benzyl nicotinate
94-44-0 95%
25g
¥112.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7713-5 mg
Benzyl nicotinate
94-44-0 98.22%
5mg
¥228.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89830-100g
Benzyl nicotinate
94-44-0 95%
100g
¥410.0 2022-04-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N114378-250mg
Benzyl nicotinate
94-44-0
250mg
¥195.90 2023-09-01

Benzyl nicotinate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  1 d, 83 °C
Referencia
2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate
Dudley, Gregory B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Lanthanum nitrate ,  Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ;  5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  5 min, rt
Referencia
In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst
Hatano, Manabu; Kamiya, Sho; Ishihara, Kazuaki, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Pyridine
Referencia
The use of a nicotinoyl group as a protective group for hydroxyl and amino functions
Ushida, Satoshi, Chemistry Letters, 1989, (1), 59-60

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Benzyl alcohol ;  30 - 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized
Referencia
Preparation of nicotinate compounds
, China, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  rt
Referencia
N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell
Green, Robert A.; Pletcher, Derek; Leach, Stuart G.; Brown, Richard C. D., Organic Letters, 2015, 17(13), 3290-3293

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ;  1 h, rt
1.2 rt → 90 °C; 2 h, 90 °C
Referencia
Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands
, Japan, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
Referencia
Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids
Watson, Donald A.; Fan, Xuexiang; Buchwald, Stephen L., Journal of Organic Chemistry, 2008, 73(18), 7096-7101

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium (superoxide) Solvents: Toluene ;  25 °C; 6 - 10 h, 80 °C
Referencia
Novel single-step esterification of aldehydes using a heterogeneous catalyst
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ;  32 h, rt
Referencia
Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CN
Wu, Zijun; Jiang, Di; Wang, Jian, Organic Chemistry Frontiers, 2019, 6(5), 688-693

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ,  1,3-Dibutylimidazolium bromide ;  12 min, 30 °C
Referencia
A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditions
Dighe, Satish N.; Bhattad, Ravindra V.; Kulkarni, Raghunath R.; Jain, Kishor S.; Srinivasan, Kumar V., Synthetic Communications, 2010, 40(23), 3522-3527

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 4 h, rt
Referencia
A Method for the Reductive Scission of Heterocyclic Thioethers
Graham, Thomas H.; Liu, Wensheng; Shen, Dong-Ming, Organic Letters, 2011, 13(23), 6232-6235

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: 1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  15 min, rt
Referencia
Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts
Grasa, Gabriela A.; Gueveli, Tatyana; Singh, Rohit; Nolan, Steven P., Journal of Organic Chemistry, 2003, 68(7), 2812-2819

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Triethylamine ,  1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  3 h, reflux
Referencia
A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm)
Soltani Rad, Mohammad Navid; Behrouz, Somayeh; Faghihi, Mohammad Ali; Khalafi-Nezhad, Ali, Tetrahedron Letters, 2008, 49(7), 1115-1120

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ;  overnight, 40 °C
Referencia
Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates
Goossen, L.; Doehring, A., Advanced Synthesis & Catalysis, 2003, 345(8), 943-947

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Trioctylphosphine ,  Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ;  1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  5 min, rt
Referencia
Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates
, Japan, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ;  2 min, rt → 160 °C; 1 h, 160 °C
Referencia
Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating
Devine, William G.; Leadbeater, Nicholas E.; Jacob, Linda A., Future Medicinal Chemistry, 2010, 2(2), 225-230

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Water Catalysts: Ceria ;  24 h, 160 °C
Referencia
CeO2-catalyzed one-pot selective synthesis of esters from nitriles and alcohols
Tamura, Masazumi; Tonomura, Takuya; Shimizu, Ken-ichi; Satsuma, Atsushi, Green Chemistry, 2012, 14(4), 984-991

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ;  rt; 6 h, 80 °C
Referencia
Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidant
Dey, Soumen; Gadakh, Sunita K.; Sudalai, A., Organic & Biomolecular Chemistry, 2015, 13(43), 10631-10640

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referencia
High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperatures
Stadler, Alexander; Kappe, C. Oliver, European Journal of Organic Chemistry, 2001, (5), 919-925

Benzyl nicotinate Raw materials

Benzyl nicotinate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94-44-0)Benzyl nicotinate
A23904
Pureza:99%
Cantidad:1kg
Precio ($):256.0